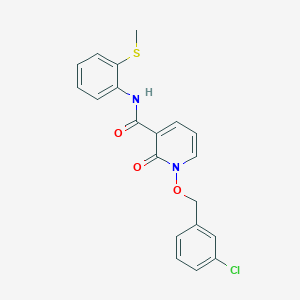

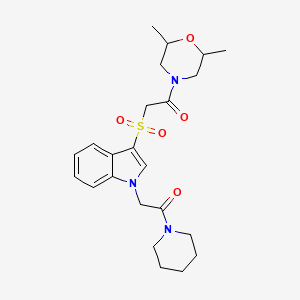

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anion Binding Analysis

The study of N-(o-methoxybenzamido)thioureas has shown a significant enhancement in anion binding affinity, with binding constants surpassing 10^7 mol^(-1) L for acetate ions. This affinity is attributed to the presence of an intramolecular hydrogen bond within the N-benzamide moiety, which is absent in N-benzamidothioureas without the o-OMe group. The intramolecular hydrogen bond not only increases anion binding but also affects the absorption characteristics of the anion binding complexes, indicating a charge-transfer nature similar to that of the anion-1 complex. The study highlights the importance of structural features such as the intramolecular hydrogen bond in designing thiourea derivatives for applications in anion recognition, sensing, organocatalysis, and crystal engineering .

Synthesis and Characterisation of Thiourea Derivatives

A series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives have been synthesized and characterized using spectroscopic techniques. The compounds exhibit significant stretching vibrations in their infrared spectra, which are characteristic of the thiourea moiety. The molecular structure of one of the derivatives was determined through X-ray diffraction, revealing a trans-cis configuration. These findings contribute to the understanding of the structural aspects of thiourea derivatives and their potential applications .

Crystal and Molecular Structure Comparison

X-ray analysis of N,N'-dibenzyl-N-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphoranyl)-thiourea and its dicyclohexyl analog has revealed notable differences in their solid-state structures. The thiourea moiety in the dibenzyl derivative is planar, with the sulfur and phosphorus atoms adopting an antiperiplanar arrangement. This molecule is stabilized by an intramolecular N-H...O=P hydrogen bond. In contrast, the dicyclohexyl derivative has a non-planar thiourea skeleton, with sulfur and phosphorus atoms in closer proximity. These structural insights are crucial for understanding the properties and reactivity of thiourea-based compounds .

Vanilloid Receptor Agonists and Analgesics

Thiourea derivatives have been investigated as vanilloid receptor ligands, leading to the discovery of potent analgesics. The study utilized a pharmacophore model of resiniferatoxin to guide drug design, resulting in compounds with strong receptor agonist activity and promising analgesic profiles in animal tests. These thiourea derivatives represent a new class of vanilloid receptor agonists with potent analgesic activity and reduced pungency, although they did not exhibit significant anti-inflammatory activity. The molecular modeling study confirmed the spatial disposition of key pharmacophores, underscoring the potential of thiourea derivatives in drug development .

Analytical Characterization of Hallucinogenic Derivatives

The analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs has been conducted using a variety of methods. These substances were identified in seized blotter papers and were unequivocally identified through techniques such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. The study provided detailed analytical properties, including fragmentation patterns and structural elucidation, which are essential for the identification and classification of new psychoactive substances .

Propiedades

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-22-15-7-5-4-6-12(15)11-20-18(25)21-14-9-17(24-3)16(23-2)8-13(14)10-19/h4-9H,11H2,1-3H3,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFPQHJHZCWHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=S)NC2=CC(=C(C=C2C#N)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-3-methylbenzamide](/img/structure/B3020246.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide](/img/structure/B3020250.png)

![(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3020251.png)

![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3020254.png)

![(3Z)-1-acetyl-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3020261.png)